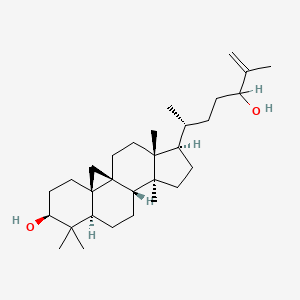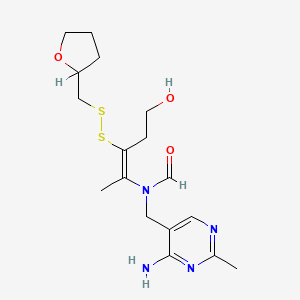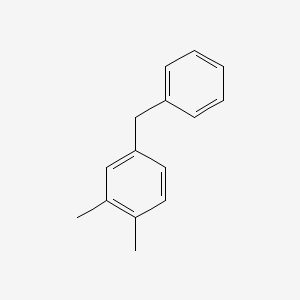
Endomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Endomycin is a polyene macrolide antibiotic produced by certain species of the genus Streptomyces. It is known for its potent antifungal properties and is used primarily in the treatment of fungal infections. The compound is characterized by its large, complex structure, which includes multiple conjugated double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of endomycin involves the fermentation of Streptomyces species under specific conditions. The process typically includes the following steps:
Inoculation: Streptomyces spores are inoculated into a suitable growth medium.
Fermentation: The culture is incubated under controlled conditions (temperature, pH, aeration) to promote the production of this compound.
Extraction: The antibiotic is extracted from the culture broth using organic solvents.
Purification: The crude extract is purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The fermentation is carried out in large bioreactors, and the extraction and purification processes are optimized for efficiency and yield. High-performance liquid chromatography is commonly used for the purification of this compound in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Endomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxidized derivatives.
Reduction: Reduction reactions can break the conjugated double bonds, altering the structure and activity of the compound.
Substitution: Substitution reactions can occur at specific sites on the this compound molecule, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products
The major products formed from these reactions include epoxides, reduced derivatives, and substituted analogs of this compound. These products can have different biological activities and are often studied for their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Endomycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyene macrolide antibiotics and their chemical properties.
Biology: Investigated for its antifungal activity and its effects on fungal cell membranes.
Medicine: Explored for its potential use in treating fungal infections, particularly those resistant to other antifungal agents.
Industry: Used in the development of new antifungal formulations and as a lead compound for the synthesis of new antibiotics.
Wirkmechanismus
Endomycin exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane structure, leading to increased permeability and ultimately cell death. The molecular targets of this compound include the fungal cell membrane and ergosterol biosynthesis pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nystatin: Another polyene macrolide antibiotic with similar antifungal properties.
Amphotericin B: A well-known polyene antibiotic used to treat severe fungal infections.
Hexafungin: A polyene antibiotic similar to endomycin in structure and function.
Uniqueness
This compound is unique in its specific binding affinity for ergosterol and its potent antifungal activity. Compared to other polyene antibiotics, this compound has a distinct structure that contributes to its unique biological properties and therapeutic potential.
Eigenschaften
CAS-Nummer |
1391-41-9 |
|---|---|
Molekularformel |
Au2S3 |
Molekulargewicht |
0 |
Synonyme |
Endomycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








